(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
Description
This compound is a structurally complex nucleoside analog featuring a tetrahydrofuran (THF) core with multiple substituents:
- Position 5: A 4-benzamido-2-oxopyrimidin-1(2H)-yl group, which mimics nucleic acid bases and is critical for base-pairing interactions.
- Position 2: A benzoyloxy-methyl group, enhancing lipophilicity and stability against enzymatic degradation.
- Position 4: A hydroxy and methyl group, influencing stereochemistry and hydrogen-bonding capacity.
- Position 3: A benzoate ester, serving as a protective group for hydroxyl functionality .
Its synthesis typically involves multi-step protection/deprotection strategies, as seen in related compounds (e.g., tert-butyldimethylsilyl (TBS) protection in , benzoylation in ).
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O8/c1-31(39)25(42-28(37)22-15-9-4-10-16-22)23(19-40-27(36)21-13-7-3-8-14-21)41-29(31)34-18-17-24(33-30(34)38)32-26(35)20-11-5-2-6-12-20/h2-18,23,25,29,39H,19H2,1H3,(H,32,33,35,38)/t23-,25-,29-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDORPKUMVBVUIY-RDWHIKKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C31H26N3O7
- Molecular Weight : 588.01 g/mol
- CAS Number : 1496551-70-2
The compound is suggested to exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyrimidine moiety indicates potential interactions with enzymes involved in nucleic acid metabolism.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit heat shock protein 90 (HSP90), a crucial chaperone involved in cancer cell survival and proliferation. This inhibition can lead to reduced viability in cancer cell lines .
- Antimicrobial Activity : There is emerging evidence that derivatives of benzamido-pyrimidines possess antimicrobial properties, which may extend to this compound as well.
Biological Activity Data
Case Study 1: Anticancer Activity
A study conducted on a series of pyrimidine derivatives, including compounds structurally similar to the target compound, demonstrated significant antiproliferative effects against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against breast cancer cells .
Case Study 2: Antimicrobial Properties
Research into the antimicrobial efficacy of similar benzamido-pyrimidine derivatives revealed promising results against pathogenic fungi and bacteria. Compounds were tested for their Minimum Inhibitory Concentration (MIC) values, showing effective inhibition at concentrations as low as 10 µg/mL against certain strains .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties, particularly against Hepatitis C virus (HCV). The structure of the compound allows it to interact with viral polymerases, inhibiting their function and thus preventing viral replication. Studies have shown that modifications to the benzamido group can enhance antiviral efficacy, making it a subject of interest for developing new antiviral therapies .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity due to its ability to induce apoptosis in cancer cells. The tetrahydrofuran moiety is believed to play a crucial role in this activity by interacting with cellular pathways involved in cell survival and proliferation. Further investigations are required to elucidate the specific mechanisms and potential applications in cancer treatment .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This inhibition can disrupt the biochemical pathways that are critical for cancer cell growth and proliferation. The specificity of the compound towards certain enzymes makes it a valuable candidate for drug development aimed at metabolic diseases .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituents at positions 3, 4, and 5 of the THF ring:
Key Observations :
- Fluorine/Chloro Substitution : Enhances metabolic stability and bioavailability. For example, the difluoro analog (1445381-44-1) shows increased lipophilicity (MW 575.53 vs. 581.56) .
- Phosphoramidite Derivatives : Compounds like Sofosbuvir analogs incorporate phosphoramidite groups for prodrug activation, improving cell membrane permeability .
- Benzoyl vs. TBS Protection : Benzoyl groups (main compound) offer robust protection but require harsher deprotection conditions (e.g., NaOMe/MeOH in ), whereas TBS groups () allow milder removal .
Insights :
Q & A
Q. What are the limitations of using collision cross-section (CCS) data for structural confirmation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
